Phosphine, cyano-ethyl-phenyl-

Description

Overview of Organophosphine Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon (P-C) bond, represent a cornerstone of modern chemical research. taylorandfrancis.comresearchgate.net These compounds have garnered significant interest from a wide array of scientific disciplines, including medicinal chemistry, materials science, and industrial chemistry, owing to their diverse biological and physical properties. taylorandfrancis.comresearchgate.net The unique electronic and steric properties of the phosphorus atom allow for the synthesis of a vast range of molecules with tailored functionalities.

In the realm of synthetic chemistry, organophosphine compounds are indispensable. Trivalent phosphorus derivatives are widely employed as ligands in transition metal-catalyzed reactions, playing a crucial role in processes such as cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.netresearchgate.net The ability of the phosphine (B1218219) ligand to influence the catalytic activity and selectivity of the metal center is a key factor in the development of efficient synthetic methodologies. liv.ac.uk Furthermore, organophosphorus compounds, particularly phosphonates and phosphine oxides, are integral to the Horner-Wadsworth-Emmons reaction, a vital tool for the synthesis of alkenes. researchgate.net

The applications of organophosphorus compounds extend into materials science, where they are utilized as flame retardants and plasticizers. taylorandfrancis.com In medicinal and agricultural chemistry, the biological activity of certain organophosphorus compounds has been harnessed for the development of pharmaceuticals and pesticides. taylorandfrancis.com The ongoing research in this field continues to uncover novel applications and expand our understanding of the fundamental chemistry of these versatile molecules. beilstein-journals.org

Distinctive Structural Features and Academic Relevance of Phosphine, cyano-ethyl-phenyl- within the Organophosphine Family

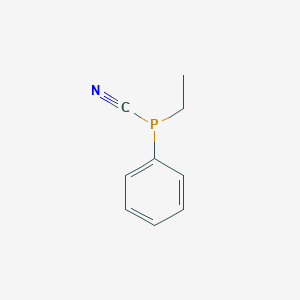

Phosphine, cyano-ethyl-phenyl-, with the chemical formula C9H10NP, is a specific member of the vast organophosphine family. nih.gov Its structure incorporates a central phosphorus atom bonded to a phenyl group, an ethyl group, and a cyano group. This unique combination of functional groups imparts a distinct set of properties and potential reactivity to the molecule.

The academic relevance of Phosphine, cyano-ethyl-phenyl- can be inferred from the significance of its constituent parts. The phenylphosphine (B1580520) moiety suggests its potential application as a ligand in catalysis, a common role for arylphosphines. The presence of the electron-withdrawing cyano group can modulate the electronic properties of the phosphorus atom, influencing its coordinating ability and reactivity. The cyanoethyl group is also a feature of interest; for instance, bis(2-cyanoethyl)phenylphosphine (B98917) is a known synthetic intermediate. wikipedia.org The cyanoethylation of phosphines is a recognized synthetic route to functionalized phosphine compounds. orgsyn.orgacs.org

While specific research dedicated solely to Phosphine, cyano-ethyl-phenyl- is not extensively documented in publicly available literature, its structural motifs are of significant interest in organophosphorus chemistry. The study of such multifunctional phosphines contributes to a deeper understanding of structure-property relationships within the organophosphine class of compounds.

Below is a table summarizing some of the key properties of Phosphine, cyano-ethyl-phenyl-.

| Property | Value | Source |

| Molecular Formula | C9H10NP | nih.gov |

| Molecular Weight | 163.16 g/mol | nih.gov |

| IUPAC Name | [ethyl(phenyl)phosphanyl]formonitrile | nih.gov |

| CAS Number | 74626-63-4 | nih.gov |

Further research into the synthesis, reactivity, and potential applications of Phosphine, cyano-ethyl-phenyl- would be a valuable addition to the field of organophosphorus chemistry.

Structure

3D Structure

Properties

CAS No. |

74626-63-4 |

|---|---|

Molecular Formula |

C9H10NP |

Molecular Weight |

163.16 g/mol |

IUPAC Name |

[ethyl(phenyl)phosphanyl]formonitrile |

InChI |

InChI=1S/C9H10NP/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |

InChI Key |

PZGJGZDGAGWIJW-UHFFFAOYSA-N |

Canonical SMILES |

CCP(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Coordination Chemistry of Phosphine, Cyano Ethyl Phenyl and Analogous Ligands

Ligand Properties and Metal Complex Formation

The formation and stability of metal complexes with phosphine (B1218219) ligands are dictated by a combination of factors inherent to the ligand itself. Current time information in Bangalore, IN. The nature of the substituents on the phosphorus atom—in this case, a phenyl group, an ethyl group, and a cyanoethyl group for the titular compound—governs its behavior upon coordination to a metal center. The synthesis of such functionalized phosphines, like the cyanoethylation of phenylphosphine (B1580520), provides access to ligands with tailored properties. acs.orgjustia.com

The interaction between a phosphine ligand and a metal center is primarily understood through two key properties: its electronic character and its steric bulk.

Electronic Properties: Phosphines act as σ-donors through the lone pair on the phosphorus atom. They also exhibit π-acceptor (or π-acid) character by accepting electron density from the metal's d-orbitals into the P-C σ* antibonding orbitals. umb.edu The balance between σ-donation and π-acceptance is highly dependent on the electronegativity of the substituents.

Steric Properties: The steric hindrance imposed by a phosphine ligand is most commonly described by its cone angle (θ), a concept introduced by Chadwick A. Tolman. It represents the apex angle of a cone centered on the metal atom that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.org Bulkier ligands have larger cone angles, which can limit the number of ligands that can coordinate to a metal center and influence the reaction pathways in catalysis. Tris(2-cyanoethyl)phosphine (B149526), an analogue, is noted to have a relatively small cone angle of 132°. mdpi.com This suggests that ligands with cyanoethyl groups are less sterically demanding than classic bulky phosphines like tricyclohexylphosphine (B42057) (170°) or tri-tert-butylphosphine (B79228) (182°).

| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |

|---|---|---|

| Tris(2-cyanoethyl)phosphine | 2064.1 | 132 mdpi.com |

| Triphenylphosphine | 2068.9 | 145 |

| Trimethylphosphine | 2064.1 | 118 |

| Triethylphosphine | 2061.7 | 132 |

| Tricyclohexylphosphine | 2056.4 | 170 |

Note: TEP values are for Ni(CO)₃L complexes. Data is compiled from various sources for comparative purposes.

Phosphine ligands typically coordinate to metal centers in a monodentate fashion through the phosphorus atom. nsu.ru For a ligand like Phosphine, cyano-ethyl-phenyl-, this is the primary mode of bonding. However, the presence of the nitrile (-C≡N) group on the ethyl substituent introduces the possibility of secondary interactions or alternative coordination modes, although coordination through the "hard" nitrogen donor is less favorable for the "soft" transition metals that typically bind to phosphines. In studies of tris(2-cyanoethyl)phosphine, the ligand coordinates solely through the phosphorus atom, with the cyano groups remaining uncoordinated. mdpi.comresearchgate.net

The geometry of the resulting metal complex is determined by the coordination number of the metal and the steric profile of the ligands. libretexts.org Transition metal complexes with phosphine ligands can adopt various geometries, including linear, trigonal planar, tetrahedral, square planar, and octahedral. libretexts.orgsavemyexams.com For example, the complex dichlorido(η⁶-p-cymene)[tris(2-cyanoethyl)phosphine]ruthenium(II) exhibits a distorted octahedral geometry, with the ruthenium atom coordinated to the p-cymene (B1678584) ring, two chloride ions, and the phosphorus atom of the phosphine ligand. mdpi.com In copper(I) complexes with bis(phosphine) ligands, the geometry can be distorted tetrahedral, influenced by the steric demands of the phosphine substituents. doi.org

| Complex | Metal Center | Coordination Geometry | Reference |

|---|---|---|---|

| [RuCl₂(η⁶-p-cymene){P(CH₂CH₂CN)₃}] | Ru(II) | Distorted Octahedral | mdpi.com |

| M(CO)₅P(CH₂CH₂CN)₃ (M=Cr, Mo) | Cr(0), Mo(0) | Octahedral | acs.org |

| [Cu(dpephos)(CH₃CN)(4,4'-bipy)]⁺ | Cu(I) | Distorted Tetrahedral | doi.org |

| [NiCl₂(dppp)(apy)] | Ni(II) | (Not specified, likely 4- or 5-coordinate) | nih.gov |

The substituents attached to the phosphorus atom profoundly affect the ligand's donor ability and its affinity for different metal centers. umb.edu The combination of phenyl and cyanoethyl groups in Phosphine, cyano-ethyl-phenyl- creates a ligand with mixed electronic characteristics.

Phenyl Group : The aromatic phenyl group is moderately electron-withdrawing compared to alkyl groups. It allows for some delocalization of electron density and contributes to the ligand's π-acceptor capacity.

Cyanoethyl Group : The cyano (-CN) function is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the sp-hybridization of the carbon. This effect is transmitted inductively through the ethyl chain to the phosphorus atom.

The presence of the electron-withdrawing cyanoethyl group decreases the electron density on the phosphorus atom, thereby reducing its σ-donor strength compared to a simple alkylphosphine like triethylphosphine. umb.edu Concurrently, this withdrawal of electron density lowers the energy of the P-C σ* orbitals, making the ligand a better π-acceptor. umb.eduacs.org This enhanced π-acidity is particularly relevant for stabilizing low-valent metal centers. Research on tris(2-cyanoethyl)phosphine oxide, sulphide, and selenide (B1212193) has shown that the addition of an electronegative atom to the phosphorus significantly deactivates the donor abilities of the cyano-nitrogen atoms, suggesting a strong electronic pull away from the periphery of the ligand. researchgate.net

Phosphine Ligands in Confined Microenvironments

The heterogenization of homogeneous catalysts is a major goal in chemistry, aiming to combine the high activity and selectivity of molecular catalysts with the stability and recyclability of solid catalysts. researchgate.net Integrating phosphine ligands into solid supports like metal-organic frameworks (MOFs) and metal-organic cages (MOCs) is a promising strategy to achieve this. rsc.orgethz.ch

Metal-Organic Frameworks (MOFs) are crystalline, porous materials built from metal nodes and organic linkers. nsf.gov Phosphine-functionalized MOFs (P-MOFs) can be created in two main ways: by using phosphine-containing molecules as the organic linkers during the initial assembly, or by post-synthetic modification (PSM) where a pre-made MOF is functionalized with phosphine groups. ethz.chacs.org

The integration of phosphines into these confined environments can alter the reactivity and selectivity of the resulting metal complexes. researchgate.netrsc.org The porous and ordered structure of MOFs can isolate active sites, prevent catalyst dimerization or decomposition, and introduce substrate size-selectivity. acs.org While specific examples incorporating Phosphine, cyano-ethyl-phenyl- are not prominent, the principles apply. The cyanoethyl group could serve as a reactive handle for post-synthetic modification or influence the polarity and guest affinity of the MOF pores.

Metal-Organic Cages (MOCs) are discrete, cage-like molecules formed through the coordination of metal ions and organic ligands. rsc.org Phosphines have been extensively used as ligands to construct MOCs. rsc.orgcam.ac.uk These cages can encapsulate guest molecules and serve as nanoreactors. The properties of the cage, including its guest-binding ability, can be tuned by modifying the phosphine ligands on the exterior of the cage, for instance, through oxidation or alkylation. cam.ac.uk Caged phosphines, where the phosphorus atom is part of a rigid, polycyclic structure, represent another class of ligands whose unique steric and electronic properties are valuable in catalysis. nih.govrsc.org

Phosphine, Cyano Ethyl Phenyl in Catalysis Research

Asymmetric Catalysis Mediated by Chiral Phosphine (B1218219) Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.netjst.go.jp Chiral phosphine ligands are among the most successful and widely used ligands for this purpose. tcichemicals.comnih.gov These ligands create a chiral environment around the metal center, which enables the catalyst to differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. tcichemicals.com

Chiral phosphine ligands can be broadly categorized into two classes: those with chirality in the ligand backbone and those with a stereogenic phosphorus atom, known as P-chiral or P-stereogenic ligands. jst.go.jptcichemicals.comnih.gov Both classes have been successfully employed in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. researchgate.netnih.gov

P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, have demonstrated remarkable enantioinduction capabilities in numerous asymmetric reactions. tcichemicals.comresearchgate.netjst.go.jp The development of synthetic methods using phosphine-borane intermediates has greatly facilitated the preparation of a wide variety of enantiomerically pure P-chiral ligands. researchgate.netresearchgate.netjst.go.jp

Ligands such as DIPAMP, developed by Knowles, were instrumental in the early successes of asymmetric hydrogenation, leading to the industrial production of L-DOPA. tcichemicals.com More recently, conformationally rigid and electron-rich P-chiral ligands like BisP* and MiniPHOS have shown excellent enantioselectivities and high catalytic activities in various transition-metal-catalyzed reactions. researchgate.netjst.go.jp The presence of bulky and small alkyl groups on the phosphorus atom in these ligands has been shown to be crucial for achieving high levels of stereocontrol. tcichemicals.com

The hypothetical "Phosphine, cyano-ethyl-phenyl-" could be synthesized as a P-chiral ligand, with the phosphorus atom as the stereocenter. The combination of the electronically distinct cyanoethyl group and the sterically different ethyl and phenyl groups would create a unique chiral pocket around a coordinated metal, potentially leading to high enantioselectivity in asymmetric catalysis.

| Ligand | Reaction | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R,R)-DIPAMP | Rh-catalyzed Asymmetric Hydrogenation | Dehydroamino acid derivative | up to 96% |

| (S,S)-t-Bu-BisP | Rh-catalyzed Asymmetric Hydrogenation | (Z)-Methyl α-acetamidocinnamate | >99% |

| (R,R)-t-Bu-MiniPHOS | Rh-catalyzed Asymmetric Hydrogenation | (Z)-Methyl α-acetamidocinnamate | >99% |

| (R)-QuinoxP | Rh-catalyzed Asymmetric Hydrogenation | Enamides | up to >99% |

| (S,S)-TangPhos | Rh-catalyzed Asymmetric Hydrogenation | Aryl enamides | up to >99% |

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the specific chemical compound “Phosphine, cyano-ethyl-phenyl-” within the context of the requested catalytic applications.

The search for research findings, data tables, and specific examples of this compound's use in the outlined areas of catalysis did not yield the necessary results. The requested topics—including its role as a chiral monophosphorus ligand in various asymmetric reactions such as hydrogenation, carbon-carbon bond formation, annulations, dearomatization, and nucleophilic organocatalysis—are well-established fields of study for many other chiral phosphine ligands. However, "Phosphine, cyano-ethyl-phenyl-" does not appear to be a widely studied or documented ligand for these specific purposes in the accessible literature.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres strictly to the provided outline and focuses solely on this compound.

Nucleophilic Phosphine Organocatalysis

Formation of Zwitterionic Intermediates via Phosphine Addition to Activated Multiple Bonds

Nucleophilic phosphine catalysis is a cornerstone of modern organic synthesis, characterized by the initial addition of a tertiary phosphine to an electron-deficient multiple bond. acs.org This process generates a highly reactive zwitterionic intermediate, which is central to a vast array of chemical transformations. acs.orgacs.orgrsc.org The electrophilic partners in these reactions are typically compounds with activated carbon-carbon multiple bonds, such as alkenes, allenes, and alkynes. acs.orgrsc.orgresearchgate.net

The mechanism commences with the nucleophilic attack of the phosphine, like cyano-ethyl-phenyl-phosphine, on the β-carbon of an activated alkene, alkyne, or allene (B1206475). This conjugate addition results in the formation of a phosphonium (B103445) enolate or a related zwitterionic species. researchgate.netnih.gov For instance, the addition of a tertiary phosphine to an activated alkene produces a β-phosphonium enolate. nih.gov Similarly, addition to activated allenes can form β-phosphonium dienolates, while addition to alkynes can yield β-phosphonium enoates or vinyl phosphonium ylides. rsc.orgresearchgate.netnih.gov

These zwitterionic intermediates are characterized by having both a positively charged phosphonium center and a negatively charged carbanion (enolate, dienolate, etc.). acs.orgbeilstein-journals.org This dual charge nature makes them exceptionally versatile, capable of reacting with a wide range of both nucleophiles and electrophiles. acs.org The structure and reactivity of the zwitterion can be tuned by the nature of the phosphine catalyst and the substrate. beilstein-journals.orgrsc.org The broad utility of this activation mode under mild reaction conditions has established nucleophilic phosphine catalysis as a powerful strategy in synthetic chemistry. acs.orgacs.org

Catalytic Reactions Involving Alkenes, Allenes, and Alkynes

The zwitterionic intermediates generated from the addition of phosphines to alkenes, allenes, and alkynes are pivotal in a multitude of catalytic reactions for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org These reactions often lead to the synthesis of complex carbocyclic and heterocyclic structures. researchgate.netnih.gov

Reactions with Alkenes: With activated alkenes, phosphine catalysis facilitates reactions like Michael additions and various annulations. nih.govnih.gov In a classic example, the phosphonium enolate zwitterion can act as a base to deprotonate a pronucleophile, initiating a Michael addition cascade. nih.gov Annulation reactions, such as the [3+2] cycloaddition between allenes and alkenes pioneered by Lu, are also prominent. nih.gov In these processes, the phosphine-allene derived zwitterion reacts with an electron-deficient alkene to form functionalized cyclopentenes. nih.govbeilstein-journals.org

Reactions with Allenes: Allenes are particularly versatile substrates in phosphine catalysis. researchgate.net The addition of a phosphine to an allenoate generates a 1,3-dipole zwitterion that can participate in various cycloaddition reactions. acs.org The [3+2] annulation of allenes with electron-deficient alkenes or imines is a powerful method for constructing five-membered rings like cyclopentenes and pyrrolines. nih.govbeilstein-journals.org Furthermore, depending on the substitution pattern of the allenoate and the choice of phosphine catalyst, [4+2] annulations can be achieved to yield six-membered rings. mdpi.com

Reactions with Alkynes: Alkynes, particularly electron-deficient alkynoates, also serve as excellent substrates for phosphine catalysis. acs.org The interaction of a phosphine with an alkynoate generates a reactive zwitterion that can undergo annulation reactions. beilstein-journals.orgacs.org These intermediates can react with various coupling partners to generate highly functionalized cyclic compounds. beilstein-journals.org The development of new synthetic methods based on the nucleophilic addition of phosphines to electron-deficient alkynes demonstrates the role of the phosphine as both a potent nucleophile and an effective leaving group. acs.org

Below is a table summarizing representative phosphine-catalyzed reactions involving these multiple bonds.

| Substrate Type | Reaction Partner | Reaction Type | Product Class |

| Activated Alkene | Pronucleophile (e.g., Alcohol, 2-Nitropropane) | Michael Addition | Functionalized Michael Adducts |

| Allenoate | Activated Alkene | [3+2] Annulation (Lu Annulation) | Functionalized Cyclopentenes |

| Allenoate | Activated Imine | [3+2] Annulation | Dihydropyrroles/Pyrrolines |

| α-Alkyl Allenoate | Imine | [4+2] Annulation (Kwon Annulation) | Tetrahydropyridines |

| Alkynoate/Allenoate | Various Electrophiles | Annulation | Functionalized Carbocycles & Heterocycles |

Mechanistic Pathways in Phosphine-Catalyzed Annulations (e.g., Kwon Annulation)

Phosphine-catalyzed annulations are powerful synthetic tools for the construction of cyclic molecules. rsc.org The mechanisms of these reactions, such as the celebrated Kwon and Lu annulations, hinge on the generation and subsequent reactivity of phosphine-derived zwitterionic intermediates. nih.govmdpi.comrsc.org

Lu [3+2] Annulation Mechanism: The [3+2] annulation, first reported by Zhang and Lu, typically involves an allenoate and an activated alkene. nih.gov The catalytic cycle begins with the nucleophilic addition of the phosphine to the γ-carbon of the allenoate, forming a phosphonium dienolate zwitterion (a 1,3-dipole). nih.govacs.org This intermediate then undergoes a cycloaddition with the alkene. The initial carbon-carbon bond forms between the α-carbon of the dienolate and the β-carbon of the alkene. nih.gov This is followed by a second bond formation between the γ-carbon of the intermediate and the α-carbon of the original alkene moiety, which creates a five-membered ring ylide. nih.gov Finally, elimination of the phosphine catalyst closes the catalytic loop and yields the functionalized cyclopentene (B43876) product. nih.gov

Kwon [4+2] Annulation Mechanism: The Kwon annulation provides access to six-membered rings, such as tetrahydropyridines, via a [4+2] cycloaddition. mdpi.comrsc.org In a key example, an α-alkyl allenoate serves as a four-carbon synthon reacting with a two-atom partner like an imine. mdpi.comrsc.org A fascinating aspect of this reaction is the potential for reversal of regioselectivity based on the choice of phosphine catalyst. mdpi.com

The proposed mechanism for the [4+2] annulation of γ-benzyl allenoates proceeds as follows:

Intermediate Formation : Nucleophilic addition of the phosphine catalyst to the γ-position of the allenoate generates a zwitterionic 1,3-dipole intermediate. mdpi.com

Proton Transfer : A subsequent proton transfer creates a transient allylic carbanion. mdpi.com

Michael Addition : This carbanion then undergoes a Michael addition to the electrophilic partner (e.g., an activated alkene or imine). mdpi.com

Cyclization and Catalyst Regeneration : A final intramolecular addition, followed by proton transfer and elimination of the phosphine, furnishes the six-membered spirocyclohexene ring and regenerates the catalyst for the next cycle. mdpi.com

In some cases, the equilibrium between the initially formed phosphonium dienolate and a vinylogous phosphorus ylide can be influenced by the electronic properties of the phosphine, leading to different regioisomeric products. mdpi.com For example, more nucleophilic phosphines may favor one reaction pathway, while less nucleophilic, electron-withdrawing phosphines can favor another, highlighting the catalyst's crucial role in directing the reaction outcome. mdpi.com

Intramolecular Cyclization and Annulation Reactions in Organocatalysis

Beyond intermolecular reactions, phosphine catalysis is a highly effective strategy for promoting intramolecular cyclizations and annulations, enabling the synthesis of complex fused and bridged ring systems from linear substrates. nih.govmit.edu These intramolecular processes can generate significant molecular complexity, often creating multiple stereocenters in a single step. mit.edu

One prominent example is the intramolecular [3+2] annulation of allenes with alkenes. mit.edu In this transformation, a molecule containing both an allenoate and an alkene moiety is treated with a chiral phosphine catalyst. The reaction proceeds through a mechanism analogous to the intermolecular version: the phosphine adds to the allene to create a zwitterionic intermediate, which then undergoes a cycloaddition with the tethered alkene. mit.edu This strategy has been successfully applied to generate diquinane and quinolin-2-one scaffolds, which are present in numerous bioactive compounds. mit.edu The use of chiral phosphepine catalysts has enabled highly enantioselective versions of this reaction. mit.edu

Another important class of intramolecular reactions is the phosphine-catalyzed Rauhut-Currier (RC) reaction. nih.gov This process has been used to prepare chiral cyclohexene (B86901) and cyclopentene derivatives from bis(enones). nih.gov Chiral bifunctional phosphines, often incorporating a thiourea (B124793) or BINOL moiety, have proven effective in catalyzing these intramolecular annulations with high yields and excellent enantioselectivity. nih.gov In some cases, the phosphine-catalyzed intramolecular reaction can lead to thermodynamically less favored products, a feat not achievable under standard base catalysis, showcasing the unique reactivity offered by phosphine organocatalysis. nih.gov

Intramolecular cyclization has also been achieved with other substrate classes, such as α-nitroethylallenoates, which upon treatment with a phosphine catalyst, can cyclize to form (Z)-furan-2(3H)-one oxime derivatives in excellent yields. acs.org The mechanism involves a phosphine-catalyzed Michael addition followed by rearrangement. acs.org These examples underscore the power of phosphine catalysis to facilitate the construction of intricate cyclic architectures through intramolecular pathways. beilstein-journals.orgnih.govmit.edu

Broader Academic Research Applications of Organophosphorus Compounds

Role in Materials Science

The versatility of organophosphorus compounds has made them integral to the field of materials science. frontiersin.org They are utilized in the synthesis of novel polymers and nanomaterials with tailored properties and play a crucial role in the development of functional materials for a wide range of applications. frontiersin.orgmdpi.com

Organophosphorus compounds are key building blocks in the creation of advanced polymers. Their incorporation into polymer chains can impart desirable properties such as flame retardancy, thermal stability, and enhanced mechanical strength. frontiersin.orgwikipedia.org For instance, organophosphates are widely used as flame retardants and plasticizers in polymers like PVC. wikipedia.orgrsc.org The synthesis of polymers containing phosphorus centers allows for the tailoring of optical and electronic properties, with applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). researchgate.net

In the realm of nanotechnology, organophosphorus compounds are utilized in the synthesis and functionalization of various nanomaterials, including nanoparticles, nanorods, and graphene-based materials. rsc.orgtandfonline.comaccscience.com These nanomaterials exhibit unique physical and chemical properties due to their small size and high surface area-to-volume ratio. tandfonline.comencyclopedia.pub For example, carbon nanomaterials like graphene and carbon nanotubes can be functionalized with organophosphorus compounds to enhance their performance in sensing and detoxification applications. rsc.org The table below summarizes the application of different nanomaterials in the detection of organophosphorus compounds.

Table 1: Nanomaterials Used in Organophosphorus Compound Detection

| Nanomaterial Type | Examples | Application in Detection |

|---|---|---|

| Zero-Dimensional | Nanoparticles (Metal and Metal Oxides) | Used alone or in composites for fabricating biosensors. tandfonline.com |

| One-Dimensional | Nanorods, Nanowires, Nanoribbons | Possess high electrical and optical properties beneficial for sensor fabrication. tandfonline.com |

| Two-Dimensional | Graphene Sheets, Nanowells | High surface area and electronic conductance for sensitive detection. encyclopedia.pub |

| Three-Dimensional | Nanoflowers, Nanocoils | Used in the fabrication of various sensing platforms. tandfonline.com |

The development of functional materials often relies on the unique properties imparted by organophosphorus compounds. These compounds are instrumental in creating materials with specific functions, such as selective metal ion extraction, catalysis, and sensing. acs.org For instance, polymers functionalized with phosphine (B1218219) oxides can act as selective scavengers for heavy metals. researchgate.net The ability of phosphoryl (P=O) groups to coordinate with metals is a key feature in the design of phosphorus-based metal extractants. frontiersin.org

Contributions to General Organic Synthesis Methodologies (Beyond Direct Catalysis)

Beyond their role in materials science, organophosphorus compounds are fundamental reagents in a multitude of organic reactions, enabling the synthesis of complex molecules and functionalized heterocyclic systems. frontiersin.orgnih.gov

Several cornerstone reactions in organic synthesis rely on organophosphorus reagents. bdu.ac.in

Wittig Reaction: This reaction, discovered by Georg Wittig in 1954, utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. adichemistry.comlumenlearning.com The driving force of this reaction is the formation of a highly stable triphenylphosphine oxide byproduct. adichemistry.com Wittig reagents are typically prepared from the reaction of a trialkyl or triarylphosphine with an alkyl halide, followed by deprotonation with a strong base. wikipedia.orglibretexts.org

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and thioethers, with an inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org A significant challenge with this reaction is the removal of the triphenylphosphine oxide byproduct, which has led to the development of modified phosphine reagents to simplify purification. acs.orgthieme-connect.com

Staudinger Reaction: The Staudinger reaction, or Staudinger reduction, is a mild method for the reduction of azides to primary amines. wikipedia.orgjk-sci.com The reaction involves the treatment of an organic azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide. wikipedia.orgalfa-chemistry.com This reaction is highly chemoselective and can be performed in aqueous solvents, making it valuable in chemical biology. nih.gov

Table 2: Overview of Key Organic Reactions Utilizing Organophosphorus Reagents

| Reaction | Reagents | Reactants | Products | Key Intermediate |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (Wittig reagent) | Aldehyde or Ketone | Alkene, Phosphine oxide | Oxaphosphetane adichemistry.comlibretexts.org |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | Alcohol, Acidic nucleophile | Ester, Ether, etc., Triphenylphosphine oxide, Hydrazine derivative | Alkoxyphosphonium salt organic-chemistry.orgwikipedia.org |

| Staudinger Reaction | Triaryl- or Trialkylphosphine, Water | Organic azide | Primary amine, Phosphine oxide | Iminophosphorane wikipedia.orgjk-sci.comalfa-chemistry.com |

Organophosphorus compounds are also valuable in the synthesis of functionalized heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov For instance, pentavalent phosphorus-substituted heterocycles, such as pyridines, pyrimidines, and pyrazines, have shown a wide range of biological activities and are used in the design of dyes and polymers. mdpi.com The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, is a widely used method for the synthesis of alkenes and can be applied to the construction of heterocyclic systems. wikipedia.org

Development of Extractant Agents for Metal Ions

Organophosphorus compounds are highly effective extractants for a wide variety of metal ions, playing a crucial role in hydrometallurgical processes for metal recovery and purification. mdpi.comresearchgate.net Their efficiency stems from their ability to form stable complexes with metal ions through mechanisms such as cation exchange, solvation, and chelation. mdpi.com The selectivity and extraction efficiency of these compounds can be tuned by modifying their chemical structure, such as the length of alkyl chains and the nature of the atoms coordinated to the phosphorus atom. mdpi.combohrium.com

Different classes of organophosphorus compounds, including phosphoric acid esters, phosphonic acids, phosphine oxides, and thiophosphorus derivatives, exhibit varying affinities for different metal ions. mdpi.com For example, di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely used extractant for rare earth elements and other metals. researchgate.netresearchgate.net The synergistic effect of using a combination of different organophosphorus extractants can further enhance the extraction efficiency for specific metals. researchgate.net

Table 3: Classes of Organophosphorus Extractants and Their Properties

| Class of Compound | Example(s) | Extraction Mechanism(s) | Target Metal Ions (Examples) |

|---|---|---|---|

| Phosphoric Acid Esters | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Cation exchange mdpi.com | Rare earth elements, Fe(III), Sm(III) mdpi.comresearchgate.net |

| Phosphonic Acids | PC88A | Cation exchange mdpi.com | Rare earth elements researchgate.net |

| Phosphine Oxides | Trioctylphosphine oxide (TOPO) | Solvation mdpi.com | Synergistic extraction with other agents for Sm(III) mdpi.comresearchgate.net |

| Thiophosphorus Derivatives | Cyanex® 301 | Chelation mdpi.com | Heavy metals mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.